

# Bromperidol pharmacokinetic profile absorption distribution metabolism

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## Compound Focus: Bromperidol

CAS No.: 10457-90-6

Cat. No.: S522148

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## Bromperidol Pharmacokinetic Data Summary

The table below consolidates the available quantitative data and findings on **bromperidol's** pharmacokinetics.

Parameter	Species	Findings / Value	Notes
Absorption	Human	( $T_{\max}$ ): 3.9 ± 0.9 hours [1]	Time to reach maximum plasma concentration.
	Dog	( $T_{\max}$ ): 4-7 hours; Max concentration: ~4 ng/mL [2]	After a 0.16 mg/kg oral dose.
Distribution	Rat	Rapid and prolonged uptake into brain, liver, and kidneys; low blood concentrations [3]	Study used high specific activity radiobrominated bromperidol.
Metabolism	Rat & Dog	Oxidative <i>N</i> -dealkylation is the major metabolic pathway [2]	Fate is similar to haloperidol.

Parameter	Species	Findings / Value	Notes
	<i>In vitro / In silico</i>	Metabolized by the polymorphic CYP2D6 enzyme [4] [5]	Genetic polymorphism can cause variability in metabolism.
Excretion	Rat	Urine: 35% of dose (mainly polar acidic metabolites); Feces: ~10% [2]	Urine contains trace amounts of unchanged drug.
	Dog	Urine: 46% of dose within 4 days; Feces: ~10% [2]	
Elimination Half-life ( $t_{1/2}$ )	Human	20.4 ± 3.7 hours [1]	
	Dog	Approximately 30 hours (terminal phase) [2]	
Clearance	Human	1.37 ± 0.52 mL/h/kg [1]	
Protein Binding	Human	Not Available [6]	Data is marked as "Not Available" in the DrugBank record.

## Detailed Experimental Methodologies

The key findings in the table above are derived from specific experimental protocols. Here is a detailed look at the methodologies for the core studies.

### Protocol: Tissue Distribution Study in Rats [3]

- **Objective:** To determine the tissue distribution of **bromperidol** using high-specific-activity radiolabeled compounds.
- **Tracer Synthesis:** High specific activity [<sup>75</sup>Br]- and [<sup>77</sup>Br]**bromperidol** (exceeding 10,000 Ci/mmol) was synthesized via regiospecific radiobromination of a trimethylstannylated analogue of **bromperidol**.

- **Procedure:**
  - **Radiolabeling:** The substrate (4-[4-[4-(Trimethylstannyl)phenyl]-4-hydroxypiperidino]-4'-fluorobutyrophenone) was reacted with no-carrier-added  $^{75}\text{Br}^-$  or  $^{77}\text{Br}^-$  using  $\text{H}_2\text{O}_2/\text{CH}_3\text{COOH}$  for oxidation.
  - **Purification:** The product was purified using preparative HPLC, achieving a 35% radiochemical yield within a 30-minute preparation time.
  - **Administration & Measurement:** The radiolabeled **bromperidol** was administered to rats, and its concentration was measured over time in various tissues (brain, liver, kidneys, blood) using tracer techniques.

## Protocol: Oral Absorption, Excretion, and Metabolism in Rats and Dogs [2]

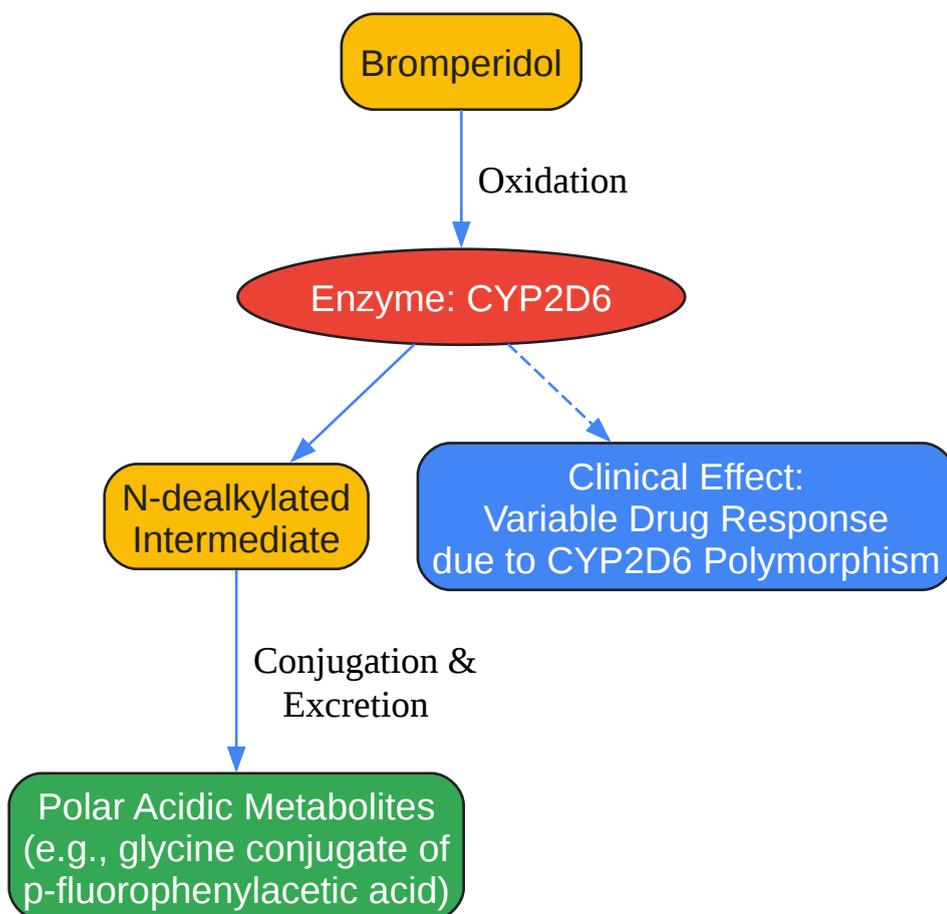
- **Objective:** To investigate the absorption, excretion, and metabolic fate of an oral dose of **bromperidol**.
- **Dosing:** A 0.16 mg/kg oral dose of tritiated **bromperidol** (**bromperidol**- $^3\text{H}$ ) was administered.
- **Sample Collection and Analysis:**
  - **Plasma & Tissue Levels:** Plasma levels of unchanged **bromperidol** were measured over time. Tissue distribution was followed in rats.
  - **Excretion:** Total radioactivity was measured in urine and feces collected over several days.
  - **Metabolite Identification:**
    - **Inverse Isotope Dilution:** This technique was used to identify specific metabolites.
    - **Analysis:** The urinary radioactive fraction was analyzed and found to consist mainly of polar acidic metabolites, identified as the glycine conjugate of *p*-fluorophenylacetic acid.

## Protocol: Dopamine D2 Receptor Binding Kinetics [7]

- **Objective:** To measure the target binding kinetics of **bromperidol** and other D2 receptor antagonists.
- **Method: Kinetic Probe Competition Assay (kPCA):**
  - **Receptor Preparation:** Frozen cells with a terbium-labeled human dopamine D2 receptor were prepared in Tag-lite buffer.
  - **Competition Binding:** The cells were dispensed into 384-well plates containing a constant concentration of a red fluorescent agonist tracer (PPHT-based) and varying concentrations of unlabeled **bromperidol**.
  - **Measurement:** A time-resolved FRET (TR-FRET) signal was measured over time. The association ( $k_{\text{on}}$ ) and dissociation ( $k_{\text{off}}$ ) rate constants were determined by analyzing the competitive binding curves.

## Metabolic Pathway and Implications

The following diagram illustrates the primary metabolic pathway of **bromperidol** and its key clinical implication, as identified in the research.



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*Simplified metabolic pathway of **bromperidol** and its clinical implication.*

## Knowledge Gaps and Research Notes

- **Limited Contemporary Data:** Much of the foundational data, especially on metabolism and excretion, comes from a 1978 animal study [2]. The most recent human pharmacokinetic study was published in 2006 [1].
- **Uncharacterized Parameters:** Authoritative sources like DrugBank Online currently list critical parameters—including volume of distribution, protein binding, and full metabolic profile—as "Not

Available" [6].

Future research using modern analytical techniques is needed to fully elucidate **bromperidol's** pharmacokinetic profile, particularly in humans.

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